Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium
Journal of Chemical Research, Synopses Pub Date: DOI: 10.1039/A800588E
Abstract
A short and facile synthesis of a series of 2-aminoquinoline-3-carboxylic acid derivatives was accomplished in good yields via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn.
Recommended Literature
- [1] Emerging 2D hybrid nanomaterials: towards enhanced sensitive and selective conductometric gas sensors at room temperature
- [2] Establishing the accuracy of position-specific carbon isotope analysis of propane by GC-pyrolysis-GC-IRMS
- [3] Fe(iii)-mediated isomerization of α,α-diarylallylic alcohols to ketones via radical 1,2-aryl migration†
- [4] Distinct roles of SNARE-mimicking lipopeptides during initial steps of membrane fusion†
- [5] Fast synthesis of copper nanoclusters through the use of hydrogen peroxide additive and their application for the fluorescence detection of Hg2+ in water samples†
- [6] Fast-Track to Research Data Management in Experimental Material Science-Setting the Ground for Research Group Level Materials Digitalization.
- [7] Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers†
- [8] Evidence for the intrinsic nature of band-gap states electrochemically observed on atomically flat TiO2(110) surfaces†
- [9] Excellent mechanical performance and enhanced dielectric properties of OBC/SiO2 elastomeric nanocomposites: effect of dispersion of the SiO2 nanoparticles†
- [10] Distinct correlation between (CN2)x units and pores: a low-cost method for predesigned wide range control of micropore size of porous carbon†
Journal Name:Journal of Chemical Research, Synopses
research_products
-
CAS no.: 89640-58-4